1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. . The presence of the difluoromethoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-(difluoromethoxy)benzoic acid with appropriate reagents to form the benzoxazole ring. One common method includes the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
4-(Difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but lacks the benzoxazole ring, resulting in different chemical and biological properties.
Benzo[d]oxazole-2-thiol: This derivative contains a thiol group instead of the ethanone group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and potential biological activities .
Properties
Molecular Formula |
C10H7F2NO3 |
---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO3/c1-5(14)9-13-8-6(15-9)3-2-4-7(8)16-10(11)12/h2-4,10H,1H3 |
InChI Key |
BSUIAZPHEXXDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2OC(F)F |
Origin of Product |
United States |
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